1-Tert-butyl-4-hydroxypyrrolidin-2-one
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Overview
Description
1-Tert-butyl-4-hydroxypyrrolidin-2-one is a chemical compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol It is a pyrrolidinone derivative, characterized by a tert-butyl group attached to the nitrogen atom and a hydroxyl group at the 4-position of the pyrrolidinone ring
Preparation Methods
The synthesis of 1-tert-butyl-4-hydroxypyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of tert-butylamine with succinic anhydride, followed by cyclization and subsequent hydroxylation . The reaction conditions typically include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-Tert-butyl-4-hydroxypyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-tert-butyl-4-oxopyrrolidin-2-one.
Reduction: The carbonyl group in the oxidized form can be reduced back to the hydroxyl group using reducing agents such as sodium borohydride.
Scientific Research Applications
1-Tert-butyl-4-hydroxypyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butyl-4-hydroxypyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Tert-butyl-4-hydroxypyrrolidin-2-one can be compared with other similar compounds, such as:
1-Methyl-4-hydroxypyrrolidin-2-one: Similar structure but with a methyl group instead of a tert-butyl group.
1-Ethyl-4-hydroxypyrrolidin-2-one: Similar structure but with an ethyl group instead of a tert-butyl group.
1-Propyl-4-hydroxypyrrolidin-2-one: Similar structure but with a propyl group instead of a tert-butyl group. The uniqueness of this compound lies in its tert-butyl group, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-tert-butyl-4-hydroxypyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)9-5-6(10)4-7(9)11/h6,10H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBVIZZCFCOZTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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